molecular formula C6H14ClN B1430227 2,2-Dimethylbut-3-en-1-amine hydrochloride CAS No. 389874-15-1

2,2-Dimethylbut-3-en-1-amine hydrochloride

Cat. No.: B1430227
CAS No.: 389874-15-1
M. Wt: 135.63 g/mol
InChI Key: IWRFVOUZLAMXRZ-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is typically found as a white crystalline powder and is soluble in water and alcohol. This compound is known for its stability at room temperature and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbut-3-en-1-amine hydrochloride typically involves the reaction of 2,2-Dimethylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:

2,2-Dimethylbut-3-en-1-amine+HCl2,2-Dimethylbut-3-en-1-amine hydrochloride\text{2,2-Dimethylbut-3-en-1-amine} + \text{HCl} \rightarrow \text{this compound} 2,2-Dimethylbut-3-en-1-amine+HCl→2,2-Dimethylbut-3-en-1-amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions and maximize yield. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.

Major Products Formed

Scientific Research Applications

2,2-Dimethylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of biological pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,2-Dimethylbut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutan-1-amine: Similar in structure but differs in the position of the double bond.

    2,2-Dimethylbut-3-en-1-amine: The base compound without the hydrochloride group.

Uniqueness

2,2-Dimethylbut-3-en-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its stability and solubility make it particularly useful in various applications compared to its analogs .

Properties

IUPAC Name

2,2-dimethylbut-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-4-6(2,3)5-7;/h4H,1,5,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFVOUZLAMXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50784242
Record name 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50784242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389874-15-1
Record name 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50784242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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